2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride
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Overview
Description
2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride is a chemical compound with the molecular formula C2H3FN4O2S and a molecular weight of 166.14 g/mol . This compound is part of the tetrazole family, which is known for its diverse applications in medicinal and pharmaceutical chemistry . Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them rich in nitrogen content .
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which 2-methyl-2h-1,2,3,4-tetrazole-5-sulfonyl fluoride belongs, are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .
Mode of Action
Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which can be advantageous for receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Result of Action
Tetrazoles have been found to have a wide range of biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
The synthesis of 2-methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be approached through various methods. One common synthetic route involves the reaction of 2-methyl-2H-1,2,3,4-tetrazole with sulfonyl fluoride under controlled conditions . The reaction typically requires a solvent such as acetonitrile and is conducted at moderate temperatures to ensure high yields . Industrial production methods often involve the use of eco-friendly approaches, such as using water as a solvent and employing non-toxic reagents .
Chemical Reactions Analysis
2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methyl-2H-1,2,3,4-tetrazole-5-sulfonyl fluoride can be compared with other tetrazole derivatives such as:
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
5-Aminotetrazole: Another tetrazole derivative with different reactivity and applications.
The uniqueness of this compound lies in its sulfonyl fluoride group, which imparts specific reactivity and potential for covalent modification of biological targets .
Properties
IUPAC Name |
2-methyltetrazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FN4O2S/c1-7-5-2(4-6-7)10(3,8)9/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVPMLLCSDEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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